molecular formula C14H21NO2S B10972757 N-(1,2,3,4-tetrahydronaphthalen-1-yl)butane-1-sulfonamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)butane-1-sulfonamide

Cat. No.: B10972757
M. Wt: 267.39 g/mol
InChI Key: AVOZCVMXSIGHPN-UHFFFAOYSA-N
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Description

N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE: is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The structure of this compound includes a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene, and a butanesulfonamide group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the tetrahydronaphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Naphthalene derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated tetrahydronaphthalene derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE is used as a building block for the synthesis of more complex molecules

Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. For example, sulfonamide derivatives are known for their antibacterial properties and are used in the treatment of bacterial infections.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects. The tetrahydronaphthalene moiety can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    Naphthalene: A polycyclic aromatic hydrocarbon with a similar core structure but lacking the sulfonamide group.

    Tetralin: A hydrogenated derivative of naphthalene, similar to the tetrahydronaphthalene moiety in the compound.

    Sulfanilamide: A simple sulfonamide compound used as an antibacterial agent.

Uniqueness: N-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)-1-BUTANESULFONAMIDE is unique due to the combination of the tetrahydronaphthalene and butanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)butane-1-sulfonamide

InChI

InChI=1S/C14H21NO2S/c1-2-3-11-18(16,17)15-14-10-6-8-12-7-4-5-9-13(12)14/h4-5,7,9,14-15H,2-3,6,8,10-11H2,1H3

InChI Key

AVOZCVMXSIGHPN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1CCCC2=CC=CC=C12

Origin of Product

United States

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